Methyl sterculate (CAS 3220-60-8) is the methyl ester of sterculic acid, an 18-carbon cyclopropene fatty acid (CPFA) characterized by a highly strained cyclopropene ring at the Δ9,10 position. In industrial and biochemical procurement, it is primarily sourced as a highly stable, cell-permeable inhibitor of stearoyl-CoA desaturase (SCD1) and as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS). Unlike standard saturated or unsaturated fatty acid esters, the cyclopropene moiety irreversibly binds and inhibits desaturase enzymes, making it a critical reagent for lipidomic modulation. Procuring the esterified form ensures high solubility in standard organic solvents (hexane, chloroform, methanol) and provides a ready-to-use reagent that bypasses the severe instability issues associated with free cyclopropene fatty acids.
Substituting methyl sterculate with its free acid counterpart (sterculic acid) or shorter-chain analogs (methyl malvalate) critically compromises experimental integrity and analytical workflows. The cyclopropene ring possesses a high strain energy (approximately 53 kcal/mole), making free sterculic acid highly susceptible to degradation, ring-opening, and polymerization during the standard acid-catalyzed esterification required for GC-MS sample preparation [1]. Furthermore, in metabolic assays, methyl malvalate exhibits significantly lower Δ9-desaturase inhibition due to its 17-carbon chain, which fails to optimally mimic the primary stearic acid substrate [2]. Using generic fatty acid methyl esters (like methyl oleate) fails entirely, as they lack the cyclopropene moiety required for enzyme inhibition, acting merely as baseline lipids rather than active enzymatic modulators.
When preparing samples for GC-MS, free fatty acids must undergo esterification. However, acid-catalyzed methylation (e.g., 5% HCl in methanol at 60°C) of free sterculic acid results in severe degradation, yielding multiple artifact peaks (m/z 310, m/z 85) and polymers due to the instability of the cyclopropene ring. Procuring pre-synthesized methyl sterculate bypasses this destructive step entirely, yielding a single, clean molecular ion peak (M+ m/z 308) with >95% purity [1].
| Evidence Dimension | GC-MS Artifact Formation |
| Target Compound Data | 0% acid-catalyzed degradation artifacts (direct injection) |
| Comparator Or Baseline | Sterculic acid (free acid): High artifact formation (m/z 310, m/z 85) during required methylation |
| Quantified Difference | Elimination of false peaks and polymer artifacts |
| Conditions | GC-MS analysis, electron impact (EI) ionization mode (70 eV) |
Procuring the methyl ester directly is mandatory for accurate quantitative lipidomics, as it bypasses the destructive derivatization steps required for free cyclopropene fatty acids.
While both methyl sterculate (C18) and methyl malvalate (C17) are cyclopropene fatty acid esters, they are not functionally interchangeable. In comparative hepatic desaturase assays, methyl sterculate demonstrates significantly greater inhibition of Δ9-desaturase (stearoyl-CoA desaturase) than methyl malvalate. This difference is structurally dependent, as the 18-carbon chain of sterculate perfectly mimics stearic acid, the primary substrate for Δ9-desaturase, leading to higher affinity and irreversible binding [1].
| Evidence Dimension | Δ9-desaturase (SCD) Inhibition Specificity |
| Target Compound Data | High target affinity and robust enzyme inhibition |
| Comparator Or Baseline | Methyl malvalate (C17 analog): Significantly lower inhibition |
| Quantified Difference | Structurally driven superiority in target binding |
| Conditions | Hepatic microsomal desaturation assays |
Buyers targeting SCD1 pathways must select methyl sterculate over malvalate to ensure maximum inhibitory efficacy and accurate substrate mimicry.
Methyl sterculate demonstrates excellent cell permeability, allowing it to act as a potent intracellular inhibitor without complex lipid delivery vehicles. In whole-cell assays utilizing Plasmodium falciparum-infected erythrocytes, administration of methyl sterculate resulted in an 80-90% decrease in the intracellular levels of oleic acid methyl ester (OAME) by directly targeting the endoplasmic reticulum-localized PfSCD enzyme. The compound exhibited rapid, irreversible parasiticidal activity with IC50 values in the low micromolar range [1].
| Evidence Dimension | Intracellular Oleic Acid Synthesis Reduction |
| Target Compound Data | 80-90% decrease in OAME levels |
| Comparator Or Baseline | Untreated wild-type cells: 0% reduction (baseline oleic acid synthesis) |
| Quantified Difference | 80-90% suppression of target lipid synthesis |
| Conditions | In vitro whole-cell assay, P. falciparum infected erythrocytes |
The esterified form provides a highly cell-permeable, ready-to-use reagent for in vitro metabolic disruption, eliminating the need for custom formulation of free fatty acids.
Free cyclopropene rings are highly reactive, possessing a ring strain energy of approximately 53 kcal/mole, making them prone to spontaneous polymerization and oxidation. Methyl sterculate, when procured as a standardized solution in hexane, offers exceptional stability. It maintains ≥95% purity for ≥2 years when stored at -20°C. The hexane solvent can be easily evaporated under nitrogen and replaced with other compatible solvents (chloroform, methanol, ether) immediately prior to use, ensuring structural integrity across longitudinal studies .
| Evidence Dimension | Shelf-life and Structural Integrity |
| Target Compound Data | ≥2 years stability at -20°C (in hexane) |
| Comparator Or Baseline | Free cyclopropene fatty acids: High susceptibility to spontaneous polymerization/oxidation |
| Quantified Difference | Multi-year stability vs. rapid degradation |
| Conditions | Standard laboratory storage (-20°C) and handling |
Procuring the hexane-formulated methyl ester drastically reduces reagent waste and ensures reproducible dosing across multi-year experimental timelines.
Because it avoids the severe acid-catalyzed degradation associated with free sterculic acid, methyl sterculate is the definitive reference standard for identifying and quantifying cyclopropenoid fatty acids in complex biological matrices, such as dairy fat, seed oils, and engineered microbial lipids [1].
Methyl sterculate is the preferred cell-permeable inhibitor for studying Δ9-desaturase pathways in mammalian cell lines, cancer models, and pathogenic microbes. Its structural homology to stearic acid ensures highly specific, irreversible enzyme binding superior to shorter-chain analogs like malvalate [2].
Due to its ability to drastically reduce intracellular oleic acid synthesis, methyl sterculate is utilized as a chemical probe to intentionally alter the saturated-to-unsaturated fatty acid ratio in cell membranes. This is critical for studies investigating membrane biophysics, cellular trafficking, and lipid raft dynamics[3].